molecular formula C19H21NO2 B5838147 2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Katalognummer B5838147
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: QZYVPOVUSIDNLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as TAK-220, is a selective antagonist of the chemokine receptor CXCR3. This molecule was first synthesized by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Wirkmechanismus

2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide acts as a selective antagonist of the chemokine receptor CXCR3, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. CXCR3 plays a crucial role in the migration of immune cells to the sites of inflammation and tumor growth. By blocking CXCR3, this compound inhibits the migration of immune cells to the target organs, thereby reducing the severity of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of cytokine and chemokine production. These effects are mainly mediated by the inhibition of the CXCR3 signaling pathway, which is involved in the regulation of cell growth, survival, and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its selectivity towards CXCR3, which allows for the specific inhibition of the CXCR3 signaling pathway without affecting other chemokine receptors. This specificity also reduces the potential side effects of this compound compared to other chemokine receptor antagonists. However, the main limitation of using this compound in lab experiments is its low solubility in water, which requires the use of organic solvents, such as DMSO, for its preparation.

Zukünftige Richtungen

There are several future directions for the research on 2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One of the main directions is the development of more potent and selective CXCR3 antagonists with improved pharmacokinetic properties, such as higher solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of this compound with other anticancer or anti-inflammatory agents. Finally, the clinical evaluation of this compound in various diseases, such as cancer and autoimmune diseases, is also a promising future direction for its therapeutic applications.

Synthesemethoden

The synthesis of 2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, starting from the reaction of 3-methylphenol with 2-chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to form the final product, this compound. The overall yield of this synthesis method is around 20%.

Wissenschaftliche Forschungsanwendungen

2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In inflammatory disorders, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In autoimmune diseases, this compound has been shown to inhibit the migration of autoreactive T cells to the target organs, thereby reducing the severity of the disease.

Eigenschaften

IUPAC Name

2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-6-4-9-16(12-14)22-13-19(21)20-18-11-5-8-15-7-2-3-10-17(15)18/h4-6,8-9,11-12H,2-3,7,10,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYVPOVUSIDNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.